Tridecyl stearate
Overview
Description
Tridecyl stearate is an ester derived from the reaction of tridecyl alcohol and stearic acid. It is commonly used in cosmetics as a texture-enhancer, thickening agent, and emollient. In its raw form, this compound appears as a clear, oily liquid that may have a light-yellow hue. This compound is known for its quick absorption and velvety after-feel, making it a popular ingredient in skincare products .
Mechanism of Action
Target of Action
Tridecyl stearate is primarily used in the cosmetic industry as a skin conditioning agent . It targets the skin’s surface, where it serves as an emollient and texture-enhancing agent .
Mode of Action
This compound is the ester obtained from the reaction of tridecyl alcohol combined with stearic acid . As an emollient, it forms a protective barrier on the skin’s surface, helping to lock in moisture and prevent excessive water loss . This results in improved skin hydration, contributing to a plump and healthy appearance .
Biochemical Pathways
As an emollient, it likely influences the lipid layers of the skin, helping to maintain the skin’s barrier function and hydration levels .
Pharmacokinetics
It is known to be quickly absorbed by the skin, leaving a velvety after-feel .
Result of Action
The primary result of this compound’s action is improved skin hydration . By forming a protective barrier on the skin’s surface, it helps lock in moisture and prevent excessive water loss . This leads to a smoother, softer, and more supple skin appearance .
Action Environment
This compound is stable under normal conditions but can be easily hydrolyzed under strong acid or strong alkali conditions . Environmental factors such as pH and temperature could potentially influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl stearate is synthesized through an esterification reaction between tridecyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Tridecyl stearate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into tridecyl alcohol and stearic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids and other oxidation products.
Major Products Formed: The major products formed from these reactions include tridecyl alcohol, stearic acid, and various oxidation products depending on the specific reaction conditions .
Scientific Research Applications
Tridecyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study esterification and hydrolysis reactions. It is also employed in the synthesis of other esters and as a reagent in organic synthesis .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on cellular processes. It is also utilized in the formulation of lipid-based drug delivery systems.
Medicine: In medicine, this compound is incorporated into topical formulations for its emollient properties. It helps to improve the texture and stability of creams and lotions, making them more effective in treating dry and sensitive skin .
Industry: In the industrial sector, this compound is used as a lubricant and plasticizer. It is also employed in the manufacture of cosmetics, personal care products, and pharmaceuticals.
Comparison with Similar Compounds
Tridecyl stearate is similar to other esters derived from fatty acids and alcohols, such as cetyl stearate, isopropyl stearate, and octyl stearate.
Comparison:
Cetyl Stearate: Like this compound, cetyl stearate is used as an emollient and thickening agent in cosmetics. cetyl stearate is derived from cetyl alcohol and stearic acid, giving it slightly different properties and applications.
Isopropyl Stearate: Isopropyl stearate is another ester used in cosmetics for its emollient properties. It is derived from isopropyl alcohol and stearic acid and is known for its lightweight texture and quick absorption.
Uniqueness: this compound is unique in its combination of tridecyl alcohol and stearic acid, which provides it with specific properties such as quick absorption and a velvety after-feel. These characteristics make it particularly suitable for use in high-end skincare products .
Properties
IUPAC Name |
tridecyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAVWWCJCPVMNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027967 | |
Record name | Octadecanoic acid, tridecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Octadecanoic acid, tridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31556-45-3, 120525-96-4 | |
Record name | Tridecyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31556-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, tridecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031556453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, C11-14-isoalkyl esters, C13-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120525964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIDECYL STEARATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, tridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, tridecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIDECYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8OE252M6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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